molecular formula C17H13Cl2FN4O B13380747 4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13380747
M. Wt: 379.2 g/mol
InChI Key: KXESMDKVHBJTMB-ZVBGSRNCSA-N
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Description

The compound “4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a synthetic organic molecule that belongs to the class of hydrazones and pyrazolones. This compound is characterized by the presence of a hydrazino group attached to a methylene bridge, which is further connected to a pyrazolone ring system. The presence of dichlorophenyl and fluorophenyl groups adds to its structural complexity and potential biological activity.

Properties

Molecular Formula

C17H13Cl2FN4O

Molecular Weight

379.2 g/mol

IUPAC Name

4-[(E)-[(2,5-dichlorophenyl)hydrazinylidene]methyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H13Cl2FN4O/c1-10-14(9-21-22-16-8-11(18)2-7-15(16)19)17(25)24(23-10)13-5-3-12(20)4-6-13/h2-9,22-23H,1H3/b21-9+

InChI Key

KXESMDKVHBJTMB-ZVBGSRNCSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=N/NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NNC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” typically involves the following steps:

    Formation of Hydrazone Intermediate: The reaction begins with the condensation of 2,5-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Cyclization to Pyrazolone: The hydrazone intermediate undergoes cyclization with a suitable β-diketone or β-ketoester to form the pyrazolone ring system.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions can target the pyrazolone ring or the hydrazino group, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products Formed

    Azo and Azoxy Derivatives: Formed through oxidation.

    Amine Derivatives: Resulting from reduction.

    Functionalized Aromatic Compounds: Produced via substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features enable interactions with biological macromolecules, making it a candidate for drug discovery.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its anti-inflammatory, antimicrobial, and anticancer activities, among others.

Industry

In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of “4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, while the aromatic rings contribute to π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of “4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The combination of dichlorophenyl and fluorophenyl groups provides a distinct electronic environment, enhancing its potential as a versatile compound in various applications.

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